molecular formula C23H24ClN3O2 B2416313 (4-((3-Chloro-4-methoxyphenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone CAS No. 1226446-78-1

(4-((3-Chloro-4-methoxyphenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone

Cat. No.: B2416313
CAS No.: 1226446-78-1
M. Wt: 409.91
InChI Key: KGAPXVOZDDOVLV-UHFFFAOYSA-N
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Description

(4-((3-Chloro-4-methoxyphenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H24ClN3O2 and its molecular weight is 409.91. The purity is usually 95%.
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Properties

IUPAC Name

[4-(3-chloro-4-methoxyanilino)-6-methylquinolin-2-yl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-15-6-8-19-17(12-15)20(25-16-7-9-22(29-2)18(24)13-16)14-21(26-19)23(28)27-10-4-3-5-11-27/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAPXVOZDDOVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)OC)Cl)C(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((3-Chloro-4-methoxyphenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone , also known by its chemical identifiers and various synonyms, belongs to the class of quinoline derivatives which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : (4-((3-Chloro-4-methoxyphenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone
  • Molecular Formula : C19H21ClN2O2
  • Molecular Weight : 348.84 g/mol

The compound features a quinoline core substituted with a piperidine moiety and a chlorinated methoxyphenyl group, contributing to its unique pharmacological profile.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including HepG2 (hepatocellular carcinoma), A549 (lung cancer), and MCF-7 (breast cancer) cells. A related study reported IC50 values for similar compounds, highlighting the potential of this class in cancer therapy:

Cell Line IC50 (µM)
HepG22.71
A5496.08
MCF-7Moderate

These findings suggest that the compound may act by targeting specific cellular pathways involved in tumor growth and survival .

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives has been documented extensively. The compound under consideration has shown promise as an antimicrobial agent against various pathogens. For example, related compounds have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for certain derivatives were found to be effective against resistant strains:

Microorganism MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans10

These results indicate that modifications in the quinoline structure can enhance antimicrobial efficacy, making it a candidate for further development in infectious disease treatment .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Similar quinoline derivatives have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation, such as kinases.
  • DNA Intercalation : The planar structure of quinolines allows them to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Case Study 1: Anticancer Screening

In a recent screening assay involving various quinoline derivatives, one compound exhibited significant cytotoxicity against HepG2 cells with an IC50 value of 2.71 µM. The structure-activity relationship indicated that the presence of both the piperidine and chlorinated methoxyphenyl groups was crucial for enhancing activity against this cell line .

Case Study 2: Antimicrobial Efficacy

A comparative study on antimicrobial activity revealed that a derivative of the compound showed a notable zone of inhibition against Candida albicans with a zone size of 17 mm at an MIC of 10 µg/mL. This suggests that structural modifications can lead to enhanced antifungal properties .

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for synthesizing (4-((3-Chloro-4-methoxyphenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone, and how can yield optimization be achieved?

  • Methodological Answer : A multi-step approach is typically required. For example, describes a 11-step synthesis of a structurally similar quinazoline derivative using intermediates like methyl 4,5-dimethoxy-2-nitrobenzoate, with yields ranging from 2–5%. Key steps include nitro group reduction, cyclization, and coupling reactions. To optimize yields, consider:

  • Stepwise purification : Use column chromatography or recrystallization after each synthetic step to minimize side products.
  • Catalyst screening : Evaluate palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to improve efficiency .
  • Reaction monitoring : Employ LC-MS or TLC to track intermediate formation and adjust reaction conditions (temperature, solvent) dynamically .

Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxy, chloro groups) and piperidine coupling. Compare spectra with structurally related compounds, such as 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine, which was confirmed via X-ray crystallography .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., via ESI-TOF).
  • HPLC with UV/Vis detection : Assess purity (>95% as in ) using a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) .
  • Melting Point Analysis : Compare observed values (e.g., 178°C for analogous compounds in ) to literature data .

Q. What safety protocols should be prioritized during handling and storage?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles. For powder handling, employ fume hoods to avoid inhalation (refer to Safety Data Sheets in ).
  • Storage : Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation.
  • Emergency Response : In case of skin contact, wash immediately with soap/water; for ingestion, administer activated charcoal and seek medical attention .

Advanced Research Questions

Q. How can molecular modeling predict the compound’s reactivity and biological target interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the piperidinyl methanone group may act as a hydrogen bond acceptor.
  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR analogs from ). Validate predictions with experimental IC50_{50} values from kinase inhibition assays .
  • ADMET Prediction : Tools like SwissADME can estimate solubility (LogP) and cytochrome P450 interactions to guide pharmacological studies .

Q. What experimental designs are suitable for evaluating environmental stability and ecotoxicological impacts?

  • Methodological Answer :

  • Environmental Fate Studies : Adapt methodologies from Project INCHEMBIOL () to assess hydrolysis (pH 5–9 buffers), photodegradation (UV light exposure), and soil sorption (OECD Guideline 106).
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201). Compare results to structurally similar nitroaromatics (e.g., 4-chloro-3-methyl-6-nitrophenol in ) .
  • Long-Term Monitoring : Implement split-plot designs (as in ) to study bioaccumulation in model ecosystems over multiple harvest cycles .

Q. How can conflicting data on biological activity be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Repeat assays (e.g., MTT cytotoxicity) across a wider concentration range (0.1–100 µM) to identify non-linear effects.
  • Orthogonal Assays : Validate kinase inhibition ( ) with Western blotting for downstream phosphorylation markers.
  • Meta-Analysis : Compare results to quinoline derivatives like 1-aryl-3-phenethylamino-1-propanones ( ), which show cytotoxic variability depending on substituent electronegativity .

Q. What strategies optimize in vitro pharmacological testing for this compound?

  • Methodological Answer :

  • Cell Line Selection : Use primary cells (e.g., human hepatocytes) and cancer lines (e.g., HeLa, MCF-7) to assess tissue-specific effects.
  • Solubility Enhancement : Prepare stock solutions in DMSO (<0.1% final concentration) or use β-cyclodextrin inclusion complexes.
  • Positive Controls : Include reference compounds like AZD8931 ( ) to benchmark activity in kinase inhibition assays .

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